

Spectroscopic Profile of 2,5-Diiodobenzene-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diiodobenzene-1,4-diol

Cat. No.: B076841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-Diiodobenzene-1,4-diol** (also known as 2,5-diiodohydroquinone). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the expected spectral characteristics of this di-iodinated hydroquinone derivative.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,5-Diiodobenzene-1,4-diol**. These predictions are derived from the known spectral properties of hydroquinone and other halogenated aromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,5-Diiodobenzene-1,4-diol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.5	Singlet	2H	Ar-H
~5.0 - 6.0	Broad Singlet	2H	Ar-OH

Note: The chemical shift of the aromatic protons is predicted to be downfield compared to hydroquinone due to the deshielding effect of the iodine atoms. The hydroxyl proton signal is expected to be broad and its position can vary with concentration and solvent.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,5-Diiodobenzene-1,4-diol**

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-OH
~120 - 125	C-H
~85 - 95	C-I

Note: The carbon atoms attached to the electronegative oxygen and iodine atoms will have significantly different chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2,5-Diiodobenzene-1,4-diol**

Wavenumber (cm^{-1})	Intensity	Assignment
3200 - 3500	Broad, Strong	O-H stretch (hydrogen-bonded)
~3030	Medium	Aromatic C-H stretch
1450 - 1600	Medium to Strong	Aromatic C=C ring stretching
1200 - 1300	Strong	C-O stretch
600 - 800	Medium to Strong	C-I stretch

Note: The IR spectrum is expected to be characterized by a prominent broad O-H stretching band and absorptions typical for a substituted benzene ring.

Table 4: Predicted Mass Spectrometry (MS) Data for **2,5-Diiodobenzene-1,4-diol**

m/z	Ion	Notes
362	$[M]^+$	Molecular ion peak. Iodine is monoisotopic (^{127}I), so the M+2 peak will not be observed as with chlorine or bromine.
363	$[M+1]^+$	Expected due to the natural abundance of ^{13}C .

Note: The mass spectrum will be dominated by the molecular ion peak. Fragmentation patterns would likely involve the loss of iodine and hydroxyl groups.

Experimental Protocols

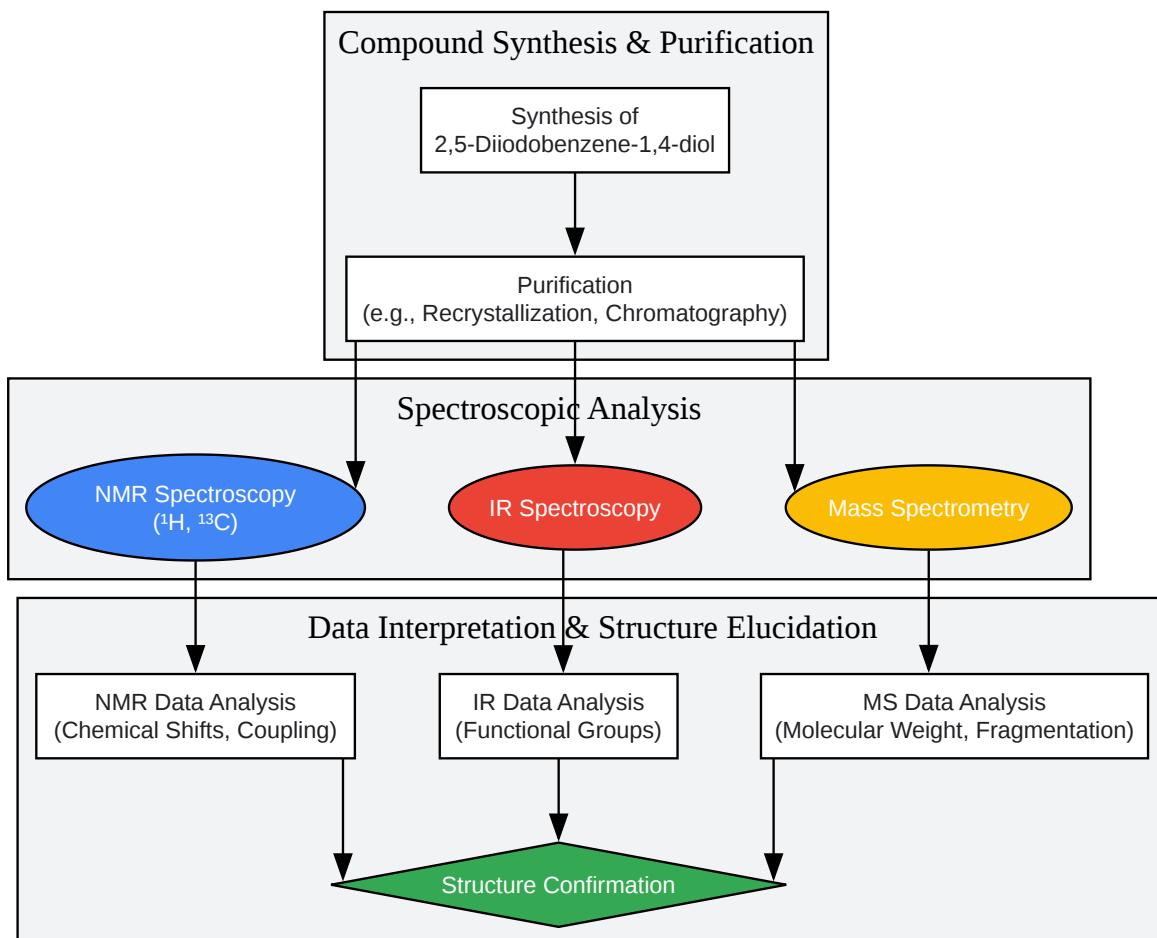
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and can be adapted for the specific analysis of **2,5-Diiodobenzene-1,4-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Diiodobenzene-1,4-diol** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The concentration may be adjusted to ensure adequate signal-to-noise ratio.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- A relaxation delay of 2-5 seconds is typically used.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of **2,5-Diiodobenzene-1,4-diol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2,5-Diiodobenzene-1,4-diol** in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in either positive or negative ion mode.
 - EI-MS: Introduce the sample (either as a solid via a direct insertion probe or as a solution via a heated inlet) into the ion source where it is bombarded with a high-energy electron beam.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,5-Diiodobenzene-1,4-diol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Diiodobenzene-1,4-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076841#spectroscopic-data-for-2-5-diiodobenzene-1-4-diol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com